N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a bithiophene core, a hydroxyethyl group, and a bromopyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of 2,3’-bithiophene with a suitable halide under palladium-catalyzed conditions . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the bromopyridine carboxamide moiety is typically formed through an amide coupling reaction using a bromopyridine carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide has several scientific research applications:
Organic Electronics: Used as a hole transport material in perovskite solar cells due to its excellent charge mobility and stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers and metal-organic frameworks with unique photoluminescent properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene core facilitates π-π stacking interactions, while the hydroxyethyl and bromopyridine moieties contribute to hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the additional functional groups.
Dithieno[3,2-b2’,3’-d]thiophene: Another thiophene-based compound with extended conjugation and different electronic properties.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is unique due to its combination of a bithiophene core, hydroxyethyl group, and bromopyridine carboxamide moiety. This combination provides a unique set of electronic, photophysical, and chemical properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-12-5-11(6-18-7-12)16(21)19-8-13(20)15-2-1-14(23-15)10-3-4-22-9-10/h1-7,9,13,20H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUURYDEOCZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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